molecular formula C11H7NOS B1597904 5-Phenyl-2-thienylisocyanate CAS No. 321309-34-6

5-Phenyl-2-thienylisocyanate

Cat. No. B1597904
M. Wt: 201.25 g/mol
InChI Key: HEDGSHFNFRGBDX-UHFFFAOYSA-N
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Description

5-Phenyl-2-thienylisocyanate is a chemical compound that belongs to the isocyanate group. It has the molecular formula C11H7NOS and a molecular weight of 201.24 g/mol . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Photochromic Materials

Research has demonstrated the use of derivatives of 5-Phenyl-2-thienylisocyanate in the development of photochromic materials. These materials exhibit reversible changes in color upon exposure to light, making them useful for applications in smart windows, data storage, and photo-switching devices. For instance, derivatives have been synthesized that undergo reversible photochromic reactions, changing color in response to specific wavelengths of light, without significantly affecting the rates of photocyclization reactions across different phases (Irie, Lifka, Kobatake, & Kato, 2000).

Diastereoselective Photocyclization

Optically active photochromic derivatives of 5-Phenyl-2-thienylisocyanate have been synthesized, demonstrating significant diastereoselective photocyclization reactions. These reactions are crucial for creating materials with specific optical properties, which can be applied in areas ranging from molecular switches to optical data storage (Kodani, Matsuda, Yamada, & Kobatake, Irie, 2000).

Polymeric Materials

5-Phenyl-2-thienylisocyanate derivatives have been utilized in the synthesis of optically active polymeric materials. These materials demonstrate unique properties such as specific rotations and circular dichroism, indicating their potential in creating polymers with predetermined chiral configurations. This is particularly relevant for applications requiring materials with specific optical activities, such as in the pharmaceutical and materials science fields (Hino, Maeda, & Okamoto, 2000).

Organometallic Chemistry

The reactivity of organolanthanide and organolithium complexes with isocyanate or carbodiimide, involving 5-Phenyl-2-thienylisocyanate derivatives, has been explored. This research contributes to the understanding of metal-guanidinate ligand bond interactions, offering insights into the synthesis of novel organometallic complexes with potential applications in catalysis and material science (Zhang, Zhou, Cai, & Weng, 2005).

Fungicidal Activities

Derivatives have been synthesized and assessed for fungicidal activities, highlighting the potential of 5-Phenyl-2-thienylisocyanate in contributing to the development of novel agricultural chemicals. These studies provide a foundation for further exploration into the design of effective fungicides to protect crops and ensure food security (Ren, Cui, He, & Gu, 2007).

Safety And Hazards

The safety data sheet for phenyl isocyanate, a related compound, indicates that it is flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause an allergic skin reaction, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . While this information may not directly apply to 5-Phenyl-2-thienylisocyanate, it suggests that similar precautions may be necessary when handling this compound.

properties

IUPAC Name

2-isocyanato-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDGSHFNFRGBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379979
Record name 5-Phenyl-2-thienylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-thienylisocyanate

CAS RN

321309-34-6
Record name 5-Phenyl-2-thienylisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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